Methyl 4-bromo-3-(methoxymethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 4-bromo-3-(methoxymethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-6-15-9-5-7(10(12)14-2)3-4-8(9)11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVULQTCMHTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Regioselectivity
Electrophilic aromatic bromination of methyl 3-(methoxymethoxy)benzoate leverages the directing effects of the methoxymethoxy (-OCH2OCH3) and ester (-COOCH3) groups. The methoxymethoxy group, an electron-donating substituent, directs bromination to the ortho (C-4) and para (C-6) positions relative to itself, while the ester group at C-1 exerts a meta-directing influence. Computational studies suggest that the C-4 position is favored due to reduced steric hindrance compared to C-6.
Experimental Protocol
A optimized procedure involves:
-
Dissolving methyl 3-(methoxymethoxy)benzoate (1.0 eq) in chloroform with glacial acetic acid (1.1 eq) as a catalyst.
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Slowly adding liquid bromine (1.1 eq) at -10°C to minimize dibromination.
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Stirring the reaction for 32 hours under controlled temperature (-10°C).
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Quenching with aqueous Na2S2O3, followed by extraction and recrystallization in toluene.
Key Data:
This method avoids dibromination by maintaining low temperatures and precise stoichiometry. The use of chloroform enhances solubility of the aromatic substrate, while acetic acid protonates bromine to generate the active electrophile (Br⁺).
Etherification of Methyl 4-Bromo-3-Hydroxybenzoate
Mitsunobu Reaction for Methoxymethoxy Group Installation
The Mitsunobu reaction enables efficient etherification of phenolic hydroxyl groups under mild conditions. Methyl 4-bromo-3-hydroxybenzoate reacts with methoxymethanol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3).
Stepwise Procedure
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Combine methyl 4-bromo-3-hydroxybenzoate (1.0 eq), methoxymethanol (1.2 eq), PPh3 (1.2 eq), and DIAD (1.2 eq) in anhydrous tetrahydrofuran (THF).
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Stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 16 hours.
Key Data:
The Mitsunobu protocol offers superior regioselectivity and avoids harsh bases, making it ideal for acid-sensitive substrates. However, the cost of DIAD and PPh3 may limit scalability.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Byproduct Formation
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Bromination at elevated temperatures (>0°C) leads to 3,5-dibromo-4-hydroxybenzoate (up to 22% in uncontrolled conditions).
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Mitsunobu reactions may produce triphenylphosphine oxide, necessitating chromatographic purification.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(methoxymethoxy)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
Chemistry
Methyl 4-bromo-3-(methoxymethoxy)benzoate serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in:
- Developing pharmaceuticals and agrochemicals.
- Creating derivatives that may exhibit unique chemical properties beneficial for further research.
Biology
In biological research, this compound is explored for its potential as a building block for biologically active compounds. Notable applications include:
- Drug Development : Derivatives of this compound have shown promise in developing anti-HIV agents and other therapeutic compounds. Research indicates that its derivatives can interact with specific molecular targets such as enzymes or receptors, leading to potential therapeutic effects .
- Biological Activity Studies : Investigations into the biological activities of this compound derivatives have been conducted, revealing their interactions with biomolecules that may lead to new drug candidates .
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Therapeutic Agents : Research has identified its derivatives as potential candidates for treating viral infections, including HIV. The compound's ability to modify biological pathways makes it a subject of interest in pharmacological studies.
- Case Studies : Various studies have documented the synthesis and testing of derivatives, showcasing their efficacy in inhibiting viral replication and their potential use in clinical settings .
Comparison of Synthesis Methods
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Esterification | 4-bromo-3-(methoxymethyl)benzoic acid + Methanol | Reflux with sulfuric acid | High |
| Bromination | Methyl 3-(methoxymethyl)benzoate + Bromine/NBS | Room temperature or slightly elevated | Moderate |
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(methoxymethoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of different products. These reactions are facilitated by the electronic properties of the substituents on the benzene ring .
Comparison with Similar Compounds
Structural Comparisons
Methyl 4-bromo-2-(methoxymethoxy)benzoate (Compound I)
- Crystal System : Orthorhombic (Pbca) vs. triclinic (P1) for its acid counterpart (4-bromo-3-(methoxymethoxy)benzoic acid, Compound II) .
- Conformation : The methoxymethoxy side chain in MBMMBA has a torsion angle of 67.3° , whereas Compound II shows angles of −65.8° and −74.1° for its two independent molecules .
- Intermolecular Interactions :
Methyl 3,4-bis-(cyclopropylmethoxy)benzoate
- Synthesized as a byproduct, this compound shares functional group diversity but lacks bromine substitution. Its crystal structure reveals distinct packing due to cyclopropyl groups, reducing π–π interactions compared to MBMMBA .
4-Bromo-3-(methoxymethoxy)benzoic acid (Compound II)
- The carboxylic acid derivative of MBMMBA crystallizes with two independent molecules in the asymmetric unit. It forms stronger O–H⋯O dimers and exhibits a smaller dihedral angle (6.6–9.1°) between the benzene ring and –COO– group, enhancing planarity compared to MBMMBA (14.5°) .
Table 1: Key Structural Parameters
| Parameter | MBMMBA (I) | Compound II | Methyl 3,4-bis-(cyclopropylmethoxy)benzoate |
|---|---|---|---|
| Torsion Angle (°) | 67.3 | −65.8/−74.1 | N/A |
| Dihedral Angle (°) | 14.5 | 6.6–9.1 | ~10–15 (estimated) |
| Dominant Interactions | Br⋯O, C–H⋯O | O–H⋯O, π–π | C–H⋯O, van der Waals |
Electronic and Reactivity Comparisons
Frontier Molecular Orbitals (FMOs)
- HOMO-LUMO Gap : MBMMBA has a gap of 4.46 eV , indicating moderate reactivity. The HOMO is localized on the benzene ring and carboxyl group, while the LUMO spans the entire molecule .
- Comparison with Urea: MBMMBA’s hyperpolarizability (9.74 × 10⁻³⁰ esu) is 50× higher than urea, suggesting superior nonlinear optical (NLO) properties .
Reactivity Descriptors
- Fukui Functions :
Table 2: Electronic Properties
| Property | MBMMBA | 4-Methoxy Methylbenzoate | Urea |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.46 | ~5.0 (estimated) | 7.0 |
| Dipole Moment (Debye) | 4.10 | 3.8 | 1.3 |
| Hyperpolarizability (esu) | 9.74 × 10⁻³⁰ | N/A | 0.194 × 10⁻³⁰ |
Biological Activity
Methyl 4-bromo-3-(methoxymethoxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the presence of a bromine atom and a methoxymethoxy group attached to a benzoate structure. The compound can be synthesized through bromination of methyl 4-methyl-3-methoxybenzoate using N-bromosuccinimide (NBS) under UV light, yielding high purity and yield rates between 64% to 95% .
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzodiazepine analogs have shown their ability to enhance the effects of radiation in cancer treatment, improving survival rates in animal models .
Table 1: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Enhanced survival in mice | |
| Cytotoxicity | Induced cell death in cancer lines | |
| Autophagy modulation | Increased autophagic activity |
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- GABA(A) Receptor Modulation : Similar compounds have been shown to activate GABA(A) receptors, leading to enhanced autophagic processes and increased apoptosis in cancer cells .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines through mechanisms involving mitochondrial depolarization and caspase activation .
Case Studies
- In Vivo Studies : In a study involving lung cancer models, treatment with related compounds resulted in significant tumor reduction and increased survival rates. The research emphasized the importance of structural modifications for enhancing biological efficacy .
- In Vitro Assays : Various assays, including MTS assays, were employed to assess the cytotoxic effects of this compound on different cancer cell lines. Results indicated a dose-dependent response with significant inhibition of cell proliferation at higher concentrations .
Q & A
Basic: What synthetic methodologies are employed for the preparation of methyl 4-bromo-3-(methoxymethoxy)benzoate?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as:
Esterification : Reacting 4-bromo-3-(methoxymethoxy)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the ester.
Functional Group Protection : Introducing the methoxymethoxy (MOM) group via alkylation of a hydroxyl precursor using chloromethyl methyl ether (MOM-Cl) in the presence of a base like NaH.
Purification : Techniques such as column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization are used to isolate the pure compound. Reaction progress is monitored via TLC or HPLC .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, methoxymethoxy C-O-C asymmetric stretch at ~1100 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for methoxy groups (δ 3.3–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm, coupling patterns reveal substitution).
- ¹³C NMR : Confirms ester carbonyl (δ ~165 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₁BrO₄, exact mass: 290.99 g/mol) .
Advanced: How does density functional theory (DFT) elucidate the electronic and reactive properties of this compound?
Methodological Answer:
DFT studies (e.g., B3LYP/6-311++G(d,p)) reveal:
- HOMO-LUMO Gap : 4.46 eV, indicating moderate reactivity. A smaller gap correlates with higher polarizability (2.1880 × 10⁻²³ esu) .
- Reactivity Descriptors :
- Electrophilicity Index (ω) : 3.12 eV, suggesting susceptibility to nucleophilic attack.
- Fukui Functions : C11 is the most electrophilic site (condensed Fukui f⁻ = 0.152), favoring SNAr reactions .
- Solvent Effects : Polar solvents reduce electrophilicity by stabilizing the LUMO, altering reaction pathways .
Advanced: What role does hyperpolarizability play in the non-linear optical (NLO) properties of this compound?
Methodological Answer:
The first hyperpolarizability (βtotal) is 9.7419 × 10⁻³⁰ esu, ~50× higher than urea. This arises from:
- Asymmetric Electron Distribution : Enhanced by electron-withdrawing (Br, ester) and donating (methoxymethoxy) groups.
- Dipole Moment : 4.0955 Debye, contributing to macroscopic NLO activity in crystalline phases.
Applications include photonic devices and frequency doubling materials. Computational modeling (DFT) guides targeted modifications to optimize NLO performance .
Basic: How is this compound utilized as an intermediate in pharmaceutical research?
Methodological Answer:
- Suzuki Coupling : The bromine substituent enables cross-coupling with boronic acids to generate biaryl derivatives, common in kinase inhibitors .
- Ester Hydrolysis : Conversion to the carboxylic acid under basic conditions (e.g., NaOH/EtOH) yields precursors for prodrugs .
- Protecting Group Strategy : The methoxymethoxy group stabilizes hydroxyl intermediates during multistep syntheses .
Advanced: What experimental and computational approaches resolve contradictions in reaction selectivity data?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., 0°C vs. reflux) alters regioselectivity in nucleophilic substitutions.
- Computational Mapping : Transition state modeling (e.g., Gaussian 09) identifies energy barriers for competing pathways (e.g., C-Br vs. C-O bond activation).
- Isotopic Labeling : ¹⁸O tracing in ester hydrolysis clarifies mechanistic preferences (e.g., acid-catalyzed vs. base-promoted cleavage) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (dust/mist).
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as halogenated waste .
Advanced: How do structural analogs differ in reactivity and biological activity?
Methodological Answer:
| Analog | Key Structural Difference | Reactivity/Bioactivity |
|---|---|---|
| Methyl 4-bromo-3-methylbenzoate | Methoxymethoxy → Methyl | Lower polarity; reduced enzyme inhibition |
| Ethyl 4-bromo-3-(bromomethyl)benzoate | Additional bromine on methyl | Enhanced electrophilicity; higher cytotoxicity |
| Methyl 2-bromo-4-cyano-3-methoxybenzoate | Cyano substitution | Improved binding to ATP-binding pockets |
Comparative QSAR studies highlight the methoxymethoxy group’s role in enhancing solubility and target affinity .
Advanced: How do solvation effects influence the compound’s chemical reactivity?
Methodological Answer:
- PCM Solvent Model : Polar solvents (e.g., water) reduce electrophilicity by stabilizing the LUMO (Δω = −0.8 eV in H₂O vs. gas phase).
- Hydrogen Bonding : Protic solvents (e.g., methanol) stabilize transition states in SN2 reactions, altering rate constants by 2–3 orders of magnitude.
- Dielectric Screening : High-dielectric media (ε > 30) diminish electrostatic interactions, favoring diffusion-controlled reactions .
Basic: What crystallographic data are available for this compound?
Methodological Answer:
Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
